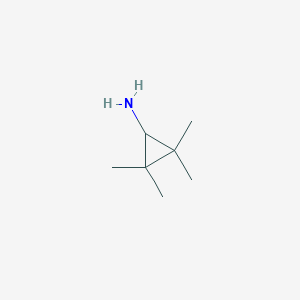![molecular formula C15H21FN4 B11733568 N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733568.png)
N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a fluoroethyl group, and a pyrazolamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine typically involves multiple steps:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced via nucleophilic substitution reactions, often using fluoroethyl halides in the presence of a base.
Attachment of the Dimethylamino Group: The dimethylamino group is typically introduced through a reductive amination process, where a dimethylamine source reacts with an aldehyde or ketone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of thioether or amine-substituted products.
Wissenschaftliche Forschungsanwendungen
N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its use in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Wirkmechanismus
The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, leading to potential therapeutic effects in neurological conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[4-(dimethylamino)phenyl]methyl}-1-(2-chloroethyl)-5-methyl-1H-pyrazol-4-amine
- N-{[4-(dimethylamino)phenyl]methyl}-1-(2-bromoethyl)-5-methyl-1H-pyrazol-4-amine
Uniqueness
N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is unique due to the presence of the fluoroethyl group, which imparts distinct physicochemical properties and biological activity compared to its chloroethyl and bromoethyl analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C15H21FN4 |
|---|---|
Molekulargewicht |
276.35 g/mol |
IUPAC-Name |
N-[[4-(dimethylamino)phenyl]methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C15H21FN4/c1-12-15(11-18-20(12)9-8-16)17-10-13-4-6-14(7-5-13)19(2)3/h4-7,11,17H,8-10H2,1-3H3 |
InChI-Schlüssel |
FNBYQBABTWSIMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1CCF)NCC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-methylpropyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11733486.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11733487.png)
![(3R)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733493.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopropylamine](/img/structure/B11733498.png)

![4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol](/img/structure/B11733504.png)
![4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B11733517.png)
![[3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733536.png)
![2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733543.png)
![N-[(Z)-N'-hydroxycarbamimidoyl]benzamide](/img/structure/B11733549.png)

![3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol](/img/structure/B11733552.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733553.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11733563.png)
